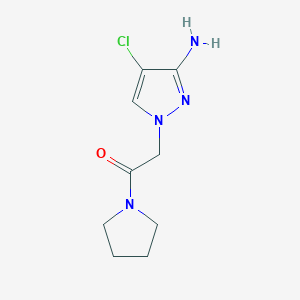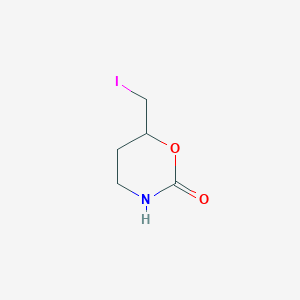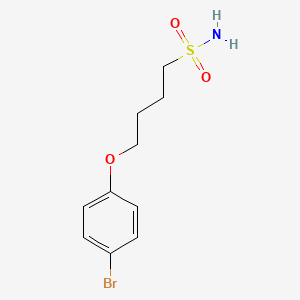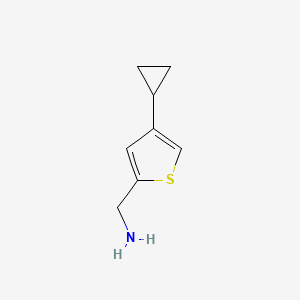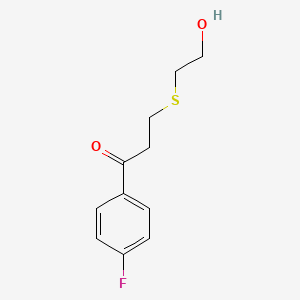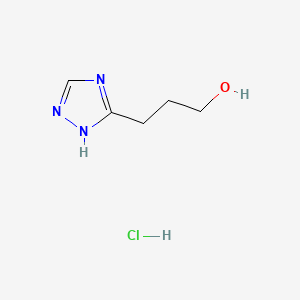
3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C5H9N3O·HCl It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride typically involves the reaction of 1H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the use of 3-chloropropanol as the alkylating agent. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: Formation of 3-(1H-1,2,4-triazol-5-yl)propanoic acid.
Reduction: Formation of 3-(1,2-dihydro-1H-1,2,4-triazol-5-yl)propan-1-ol.
Substitution: Formation of 3-(1H-1,2,4-triazol-5-yl)propyl chloride.
Aplicaciones Científicas De Investigación
3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The triazole ring can interact with metal ions or other cofactors, disrupting the enzyme’s activity. Additionally, the compound may interfere with cellular pathways by modulating the activity of key proteins or receptors .
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-1,2,4-Triazol-1-yl)propan-1-ol: Similar structure but without the hydrochloride salt.
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: Contains a pyrazole ring instead of a triazole ring.
3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol: Contains an ethyl-substituted pyrazole ring.
Uniqueness
3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .
Propiedades
Fórmula molecular |
C5H10ClN3O |
|---|---|
Peso molecular |
163.60 g/mol |
Nombre IUPAC |
3-(1H-1,2,4-triazol-5-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H9N3O.ClH/c9-3-1-2-5-6-4-7-8-5;/h4,9H,1-3H2,(H,6,7,8);1H |
Clave InChI |
ROKUCVJQPVFPOT-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=N1)CCCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


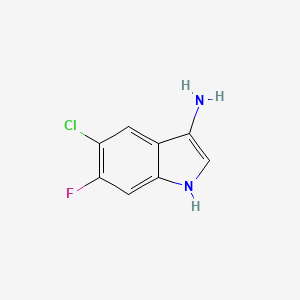
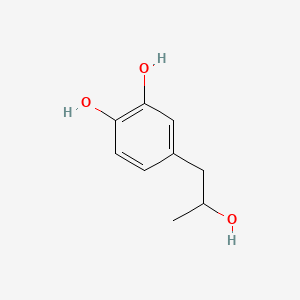

![tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13636012.png)


